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Compound of Interest

Compound Name: beta-Damascenone

Cat. No.: B3422015 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the

sensory analysis of β-damascenone in wine. Due to its extremely low sensory threshold and

complex sensory profile, β-damascenone is a critical aroma compound in many wines,

contributing desirable floral and fruity notes.[1][2] Understanding its sensory impact is vital for

quality control, product development, and research into wine aroma chemistry.

Introduction to β-Damascenone
β-damascenone is a C13-norisoprenoid, a class of potent aroma compounds derived from the

degradation of carotenoids in grapes.[1] It is characterized by a complex aroma profile, often

described with notes of "cooked apple," "floral-fruity," honey, and dark berries.[2][3] Its

significance in wine aroma is amplified by its very low detection threshold, which can be in the

nanogram-per-liter range in simple solutions. However, the perception of β-damascenone is

heavily influenced by the wine matrix, with its sensory threshold being substantially higher in

wine compared to water or hydroalcoholic solutions.

Quantitative Data Summary
The following tables summarize the sensory thresholds and typical concentrations of β-

damascenone in various matrices.

Table 1: Sensory Thresholds of β-Damascenone
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Matrix
Detection
Threshold (µg/L)

Recognition
Threshold (µg/L)

Reference(s)

Water 0.002 Not specified

Hydroalcoholic

Solution (10-12%

ethanol)

0.05 Not specified

Red Wine

>50 (over 1000-fold

higher than in

hydroalcoholic

solution)

4-7

Pinot Noir Wine Matrix

1 (MW1)

Perceivable at low,

high, and 3x

concentrations

Not specified

Pinot Noir Wine Matrix

2 (MW2)

Only perceivable at 21

µg/L (3x

concentration)

Not specified

Pinot Noir Wine Matrix

3 (MW3)

Perceivable at 6 µg/L

(high) and 21 µg/L

(3x)

Not specified

Table 2: Typical Concentrations of β-Damascenone in Wine
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Wine Type
Concentration Range
(µg/L)

Reference(s)

Various French Red Wines

(free form)
~1

Various French Red Wines

(total, including precursors)
~2

Various Authentic and

Commercial Wines
0.03 - 10.3

Red Wines 1 - 2

White Wines 5 - 10

Experimental Protocols
Protocol 1: Determination of Detection and Recognition
Thresholds
This protocol outlines the determination of sensory thresholds for β-damascenone in a specific

wine matrix using the ascending forced-choice method, in accordance with ASTM E679.

1. Panelist Selection and Training:

Select a panel of 8-12 assessors.

Screen panelists for their ability to discriminate different aroma intensities and describe them

consistently.

Train panelists with reference standards of β-damascenone in a neutral medium (e.g., a

simple hydroalcoholic solution) to familiarize them with its characteristic aroma.

2. Sample Preparation:

Use a base wine that is low in endogenous β-damascenone.

Prepare a stock solution of β-damascenone in ethanol.
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Create a series of dilutions of β-damascenone in the base wine, with concentrations

increasing geometrically (e.g., by a factor of 2 or 3). The concentration range should span

the expected threshold.

3. Sensory Evaluation Procedure:

The evaluation should be conducted in a controlled environment with individual booths,

controlled lighting, and temperature.

Present samples in standardized, coded glasses.

Employ a triangle test format for each concentration level. In each set, present three

samples: two are the base wine (control), and one is the base wine spiked with β-

damascenone.

Ask panelists to identify the "odd" sample.

For recognition threshold, after identifying the odd sample, ask panelists to describe the

aroma.

4. Data Analysis:

The individual detection threshold is the lowest concentration at which a panelist correctly

identifies the spiked sample.

The group detection threshold is the concentration at which 50% of the panelists can

correctly identify the spiked sample.

The recognition threshold is the lowest concentration at which a significant portion of the

panel can not only detect a difference but also describe the characteristic aroma of β-

damascenone.

Analyze the results using statistical methods such as analysis of variance (ANOVA).

Protocol 2: Descriptive Analysis of β-Damascenone's
Impact on Wine Aroma
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This protocol details a method to characterize and quantify the sensory contribution of β-

damascenone to a wine's aroma profile.

1. Panelist Selection and Training:

Use a trained panel of 8-12 assessors.

Conduct training sessions to develop a consensus vocabulary of aroma descriptors relevant

to the wine being tested and to β-damascenone (e.g., floral, red berry, cooked apple, honey).

Provide reference standards for each descriptor.

2. Sample Preparation:

Prepare a control sample (base wine) and one or more samples of the base wine spiked with

different concentrations of β-damascenone (e.g., at and above its recognition threshold).

3. Sensory Evaluation Procedure:

Present the coded wine samples to the panelists in a randomized order.

Ask panelists to rate the intensity of each agreed-upon aroma descriptor on a structured

scale (e.g., a 15-cm line scale).

Samples should be assessed in duplicate.

4. Data Analysis:

Collect the intensity ratings from all panelists.

Analyze the data using statistical methods like Analysis of Variance (ANOVA) to determine if

there are significant differences in the aroma profiles of the wines with and without added β-

damascenone.

Visualize the results using spider web plots or bar charts to compare the sensory profiles.

Visualizations
Experimental Workflow Diagram
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Experimental Workflow for Sensory Analysis of β-Damascenone

Preparation Phase

Evaluation Phase

Data Analysis Phase

Panelist Selection & Training

Sample Preparation
(Control & Spiked Wines)

Triangle Test
(Detection Threshold)

Descriptive Analysis
(Aroma Profile)

Threshold Calculation

Statistical Analysis (ANOVA)

Profile Visualization
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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